Methyl 2-[5-(2-chlorophenyl)-3-oxocyclohexen-1-yl]acetate
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Overview
Description
Methyl 2-[5-(2-chlorophenyl)-3-oxocyclohexen-1-yl]acetate is an organic compound with a complex structure that includes a chlorophenyl group and a cyclohexenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[5-(2-chlorophenyl)-3-oxocyclohexen-1-yl]acetate typically involves the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide, followed by esterification with methanol. The reaction conditions often require an inert atmosphere, such as nitrogen, and the use of a solvent like tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[5-(2-chlorophenyl)-3-oxocyclohexen-1-yl]acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Methyl 2-[5-(2-chlorophenyl)-3-oxocyclohexen-1-yl]acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of Methyl 2-[5-(2-chlorophenyl)-3-oxocyclohexen-1-yl]acetate involves its interaction with specific molecular targets and pathways. The chlorophenyl group can interact with enzymes and receptors, potentially inhibiting or activating biological processes. The cyclohexenone moiety may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(2-chlorophenyl)acetate: Shares the chlorophenyl group but lacks the cyclohexenone moiety.
Methyl (2S)-2-Amino-2-(2-chlorophenyl)acetate Tartrate: Contains an amino group instead of the oxocyclohexenyl group.
Uniqueness
Methyl 2-[5-(2-chlorophenyl)-3-oxocyclohexen-1-yl]acetate is unique due to the presence of both the chlorophenyl and cyclohexenone groups, which confer distinct chemical and biological properties
Properties
CAS No. |
61888-48-0 |
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Molecular Formula |
C15H15ClO3 |
Molecular Weight |
278.73 g/mol |
IUPAC Name |
methyl 2-[5-(2-chlorophenyl)-3-oxocyclohexen-1-yl]acetate |
InChI |
InChI=1S/C15H15ClO3/c1-19-15(18)8-10-6-11(9-12(17)7-10)13-4-2-3-5-14(13)16/h2-5,7,11H,6,8-9H2,1H3 |
InChI Key |
GMNBPKVEUGTBPU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC(=O)CC(C1)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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